![molecular formula C31H32N2O B380894 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380894.png)
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol typically involves multi-step organic reactions. The starting materials often include indole derivatives and various reagents to introduce the diethylamino and diphenyl groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学的研究の応用
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol: A closely related compound with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development .
特性
分子式 |
C31H32N2O |
|---|---|
分子量 |
448.6g/mol |
IUPAC名 |
1-(diethylamino)-3-(2,3-diphenylbenzo[g]indol-1-yl)propan-2-ol |
InChI |
InChI=1S/C31H32N2O/c1-3-32(4-2)21-26(34)22-33-30(25-16-9-6-10-17-25)29(24-14-7-5-8-15-24)28-20-19-23-13-11-12-18-27(23)31(28)33/h5-20,26,34H,3-4,21-22H2,1-2H3 |
InChIキー |
LOFMOFMAWPKIMA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


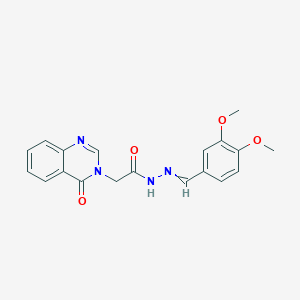

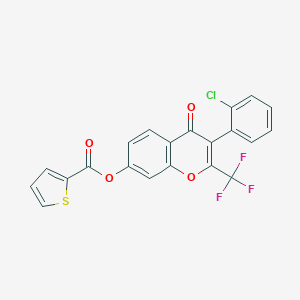
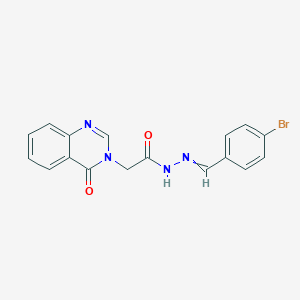
![1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B380817.png)

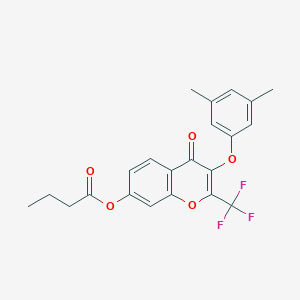
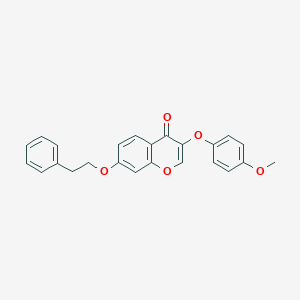
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
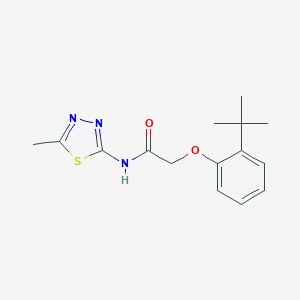
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
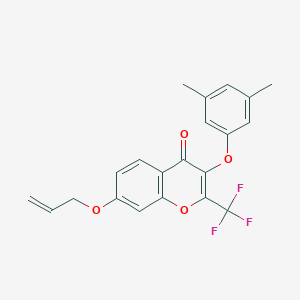

![methyl 4-[4-(4-methoxyphenyl)-2-sulfanyl-1H-imidazol-1-yl]benzoate](/img/structure/B380833.png)
